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molecular formula C12H17NO2 B8579256 3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine

3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine

Cat. No. B8579256
M. Wt: 207.27 g/mol
InChI Key: XENYOWZWBBQYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183295B2

Procedure details

4,4-Ethylenedioxy-4-phenylbutylazide (130.0 mg, 0.56 mmol) was dissolved in tetrahydrofuran (5 ml), and thereto were added water (0.01 ml, 0.56 mmol) and triphenylphosphine (146.2 mg, 0.56 mmol) in a tetrahydrofuran solution (2 ml) in sequential order at the same temperature, and thereafter, the solution was stirred at room temperature for 24 hours. The reaction solution was added to a saturated aqueous sodium hydrogencarbonate solution and then extracted by chloroform, to obtain an organic layer. The extracted organic was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resultant substance was purified by silica gel column chromatography (chloroform/methanol=10/1), whereby the target compound was obtained as a colorless oil (61.8 mg, 56.4% for 2 steps).
Name
4,4-Ethylenedioxy-4-phenylbutylazide
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.01 mL
Type
reactant
Reaction Step Two
Quantity
146.2 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:17][O:16][C:3]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([CH2:4][CH2:5][CH2:6][N:7]=[N+]=[N-])[O:2]1.O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])O.[Na+]>O1CCCC1>[CH2:17]1[CH2:1][O:2][C:3]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)([CH2:4][CH2:5][CH2:6][NH2:7])[O:16]1 |f:3.4|

Inputs

Step One
Name
4,4-Ethylenedioxy-4-phenylbutylazide
Quantity
130 mg
Type
reactant
Smiles
C1OC(CCCN=[N+]=[N-])(C2=CC=CC=C2)OC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.01 mL
Type
reactant
Smiles
O
Name
Quantity
146.2 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted by chloroform
CUSTOM
Type
CUSTOM
Details
to obtain an organic layer
WASH
Type
WASH
Details
The extracted organic was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant substance was purified by silica gel column chromatography (chloroform/methanol=10/1), whereby the target compound
CUSTOM
Type
CUSTOM
Details
was obtained as a colorless oil (61.8 mg, 56.4% for 2 steps)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1OC(CCCN)(C2=CC=CC=C2)OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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